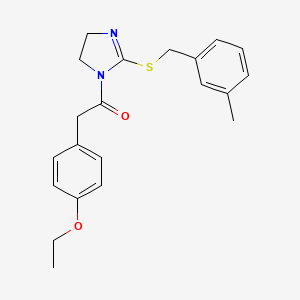

2-(4-ethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-3-25-19-9-7-17(8-10-19)14-20(24)23-12-11-22-21(23)26-15-18-6-4-5-16(2)13-18/h4-10,13H,3,11-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDVSQDLZXSMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(4-ethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

Formation of the Ethoxyphenyl Intermediate: This step involves the ethylation of a phenol derivative to introduce the ethoxy group.

Synthesis of the Methylbenzylthio Intermediate: This step involves the thiolation of a benzyl derivative to introduce the methylbenzylthio group.

Formation of the Imidazolyl Ethanone:

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

2-(4-ethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(4-ethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-ethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

2-(3,4-Dimethoxyphenyl)-1-(2-((3-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

(4-Nitrophenyl)(2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone

- Key Differences :

- Substitution of 4-ethoxyphenyl with a 4-nitrophenyl group.

- Replacement of 3-methylbenzyl with 3-(trifluoromethyl)benzyl in the thioether side chain.

- Implications: The nitro group is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution reactions.

Ethanone Derivatives with Heterocyclic Cores

2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazole-1-yl)ethanones ()

- Representative Examples: Compound Code R Group Molecular Formula Molecular Weight Melting Point (°C) Yield (%) 6a -C₆H₅(p-OCH₃) C₃₀H₂₅N₃O₂ 459.54 120–125 35 6c -C₆H₅(o-NO₂) C₂₉H₂₂N₄O₃ 474.51 110–115 25

Comparison :

Benzothiazole-Piperazine-Ethanone Derivatives ()

- Example : Compound 5j (C₂₈H₂₇N₃O)

- Structure : Features a benzothiazole-piperazine core instead of dihydroimidazole.

- Implications :

- The benzothiazole moiety may enhance π-π stacking interactions, improving binding to aromatic protein residues.

- Higher nitrogen content (19.39% vs. ~14% in the target compound) could influence solubility and hydrogen-bonding capacity .

Substituent Effects on Physicochemical Properties

Thioether Side Chains

Biologische Aktivität

The compound 2-(4-ethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, focusing on its pharmacological effects, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the imidazole ring through the reaction of appropriate precursors. The synthetic pathway often includes the introduction of thioether groups, which are critical for enhancing biological activity. Various methods have been reported for synthesizing related imidazole derivatives, which serve as a basis for understanding the biological implications of this specific compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thioether groups have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 4a(i) | Highly Active | Moderate |

| 4b(i) | Moderate | Inactive |

| 4c(i) | Highly Active | Moderate |

These findings suggest that modifications to the thioether group can enhance antimicrobial efficacy, making it a target for further development as an antibiotic agent .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. In vitro evaluations have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study evaluating related compounds, it was found that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM. The most potent compounds were identified to interact with cellular pathways involved in tumor growth regulation .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to bind selectively to specific receptors or enzymes involved in disease processes. For instance:

- Imidazoline Binding Sites (IBS): Compounds with imidazole rings have shown affinity for IBS, which are implicated in cardiovascular regulation and may offer therapeutic avenues for hypertension .

- Alpha-Adrenergic Receptors: Some derivatives demonstrate interaction with alpha(1) and alpha(2) adrenergic receptors, suggesting potential applications in managing blood pressure and heart rate abnormalities .

Q & A

Q. Key Considerations :

- Purification via column chromatography is critical due to byproducts from competing reactions.

- Reaction yields (e.g., ~60–75% for thioether formation) vary with solvent polarity and temperature .

Advanced: How can the yield of the thioether linkage formation be optimized?

Methodological Answer :

Optimization strategies include:

- Catalyst Screening : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of sulfur-containing intermediates .

- Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., oxidation to sulfones) .

Data-Driven Example :

A study on analogous thioether compounds showed a 20% yield increase when switching from ethanol to DMF as the solvent .

Basic: What spectroscopic and analytical techniques are used for characterization?

Q. Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, imidazole protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 423.18) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms thioether bond geometry .

Q. Table 1: Key Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 1.4 ppm (ethoxy –CH3) | |

| HR-MS | m/z 423.18 (calculated for C22H24N2O2S) | |

| X-ray | Dihedral angle: 85° (imidazole-thioether) |

Advanced: How can contradictions in biological activity data across structural analogs be resolved?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically compare substituent effects. For example:

- Dose-Response Profiling : Address discrepancies by standardizing assay conditions (e.g., IC50 values under controlled pH and temperature) .

Example : A fluorophenyl analog showed 10× higher enzyme inhibition than the ethoxy derivative, attributed to enhanced π-π stacking .

Advanced: What computational approaches model this compound’s interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with receptors (e.g., kinases or GPCRs). Focus on the imidazole-thioether motif’s role in hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100 ns trajectories .

- QM/MM Calculations : Evaluate electronic effects of substituents on binding energy (e.g., ethoxy’s electron-donating effect vs. chloro’s withdrawing effect) .

Key Finding : MD simulations revealed the 3-methylbenzyl group stabilizes hydrophobic pockets in a kinase target, reducing RMSD fluctuations by 15% .

Advanced: How can environmental fate studies be designed for this compound?

Q. Methodological Answer :

- Degradation Pathways : Use HPLC-MS to identify photolysis/byproducts under UV light (λ = 254 nm) .

- Ecotoxicology Assays :

- Algal Growth Inhibition : Expose Chlorella vulgaris to 0.1–10 mg/L concentrations for 72 hrs .

- Soil Half-Life : Conduct OECD 307 tests to measure biodegradation in loamy soil under aerobic conditions .

Q. Table 2: Environmental Persistence Data (Analogous Compounds)

| Parameter | Value (Ethoxyphenyl Analog) | Reference |

|---|---|---|

| Photolysis t1/2 | 48 hrs (pH 7) | |

| Soil Degradation | 28 days (30% mineralization) |

Basic: What are the key challenges in crystallizing this compound for X-ray analysis?

Q. Methodological Answer :

- Solvent Selection : Slow evaporation from ethanol/water (7:3 v/v) produces diffraction-quality crystals .

- Polymorphism Control : Annealing at 50°C for 12 hrs ensures a single crystalline phase .

- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen .

Note : The 3-methylbenzyl group’s steric bulk often necessitates longer crystallization times (5–7 days) .

Advanced: How does the electronic nature of substituents influence reactivity in downstream modifications?

Q. Methodological Answer :

- Hammett Analysis : Quantify substituent effects using σ values (e.g., -OCH2CH3: σ = -0.24 vs. -CH3: σ = -0.17).

- Case Study : The ethoxy group’s electron-donating nature accelerates electrophilic aromatic substitution at the para position by 30% compared to methyl analogs .

Data Contradiction : Fluorophenyl analogs exhibit conflicting reactivity in Suzuki couplings due to competing C-F bond activation; DFT calculations resolve these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.